molecular formula C14H9Br4N B14473326 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole CAS No. 66294-03-9

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

Cat. No.: B14473326
CAS No.: 66294-03-9
M. Wt: 510.8 g/mol
InChI Key: AADOXSWFWWSLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is a brominated derivative of carbazole, a tricyclic aromatic compound. This compound is characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8, and an ethyl group at position 9 of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole can be synthesized through the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The reaction mixture is then poured into water with ice to precipitate the product, which is subsequently filtered and crystallized from a mixture of isopropanol and DMF .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole involves its interaction with molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties enable it to absorb and emit light efficiently. In medicinal chemistry, its brominated structure may facilitate interactions with biological targets, potentially leading to cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

66294-03-9

Molecular Formula

C14H9Br4N

Molecular Weight

510.8 g/mol

IUPAC Name

1,3,6,8-tetrabromo-9-ethylcarbazole

InChI

InChI=1S/C14H9Br4N/c1-2-19-13-9(3-7(15)5-11(13)17)10-4-8(16)6-12(18)14(10)19/h3-6H,2H2,1H3

InChI Key

AADOXSWFWWSLHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.